molecular formula C12H12FNO B1407307 5-fluoro-1-isopropyl-1H-indole-3-carbaldehyde CAS No. 1350760-86-9

5-fluoro-1-isopropyl-1H-indole-3-carbaldehyde

Cat. No.: B1407307
CAS No.: 1350760-86-9
M. Wt: 205.23 g/mol
InChI Key: OZTCBYPWOQCVHV-UHFFFAOYSA-N
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Description

“5-fluoro-1-isopropyl-1H-indole-3-carbaldehyde” is a chemical compound with the molecular formula C12H12FNO . It is a derivative of indole-3-carbaldehyde, which is a metabolite of dietary L-tryptophan synthesized by human gastrointestinal bacteria .


Chemical Reactions Analysis

Indole-3-carbaldehyde, a related compound, has reactivity typical of aromatic aldehydes. It can easily be oxidized to indole-3-carboxylic acid . It also plays a significant role in multicomponent reactions (MCRs), which offer access to complex molecules .

Scientific Research Applications

  • Synthesis and Application in Organic Chemistry :

    • Surmont et al. (2009) reported the efficient preparation of 2-aryl-3-fluoro-1H-pyrrole-5-carbaldehydes, a class of compounds closely related to 5-fluoro-1-isopropyl-1H-indole-3-carbaldehyde, highlighting their significance in organic synthesis (Surmont et al., 2009).
    • Kothandaraman et al. (2011) described a method for preparing 1H-indole-2-carbaldehydes, demonstrating the relevance of these compounds in the field of organic chemistry (Kothandaraman et al., 2011).
  • Material Science and Structural Analysis :

    • Barakat et al. (2017) conducted a study on the crystal structure and characterization of a compound similar to this compound, providing insights into the intermolecular interactions and thermal stability of such compounds (Barakat et al., 2017).
  • Pharmaceutical Research :

    • Anderson et al. (1997) described the development of a process for a compound structurally related to this compound, highlighting its potential in antidepressant drug development (Anderson et al., 1997).
  • Chemical Sensor Development :

    • Wan et al. (2014) developed an indole-based sensor using a derivative of indole-3-carbaldehyde, demonstrating the application of such compounds in the development of selective chemical sensors (Wan et al., 2014).
  • Green Chemistry :

    • Madan (2020) reported the use of indole-3-carbaldehyde in green chemistry, highlighting the environmentally friendly synthesis of Knoevenagel condensed products, which is relevant to this compound (Madan, 2020).

Future Directions

Indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures. This review highlights the recent applications of 1H-indole-3-carbaldehyde in inherently sustainable multicomponent reactions from the period, 2014 to 2021 and provides an overview of the field that awaits further exploitation in the assembly of pharmaceutically interesting scaffolds .

Biochemical Analysis

Biochemical Properties

5-fluoro-1-isopropyl-1H-indole-3-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, are known to exhibit antioxidant, anti-inflammatory, antimicrobial, and anticancer activities . These interactions often involve the formation of covalent bonds or non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der Waals forces. The compound’s aldehyde group can undergo oxidation and reduction reactions, making it a versatile intermediate in biochemical pathways .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of key signaling molecules such as protein kinases and transcription factors, leading to changes in gene expression . Additionally, this compound may impact cellular metabolism by altering the activity of metabolic enzymes and affecting the production of reactive oxygen species .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. The compound can bind to enzymes and proteins, leading to enzyme inhibition or activation. For instance, indole derivatives have been reported to inhibit the activity of certain enzymes involved in inflammation and cancer progression . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions can result in changes in cellular function and contribute to the compound’s biological activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that indole derivatives can undergo degradation under certain conditions, leading to the formation of various metabolites . Long-term exposure to this compound may result in changes in cellular function, including alterations in cell proliferation, apoptosis, and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At high doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s biological activity significantly changes at certain dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites. For example, the compound can be oxidized to form indole-3-carboxylic acid derivatives . These metabolic transformations can affect the compound’s biological activity and contribute to its overall pharmacological profile .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cell membranes and distributed to different cellular compartments . Its localization and accumulation within specific tissues can influence its biological activity and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, indole derivatives have been shown to localize in the mitochondria, where they can modulate mitochondrial function and contribute to their biological effects .

Properties

IUPAC Name

5-fluoro-1-propan-2-ylindole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FNO/c1-8(2)14-6-9(7-15)11-5-10(13)3-4-12(11)14/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZTCBYPWOQCVHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C2=C1C=CC(=C2)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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